Trichloro(iodomethyl)silane
Description
Trichloro(iodomethyl)silane (chemical formula: Cl₃SiCH₂I) is an organosilicon compound featuring a silicon atom bonded to three chlorine atoms and an iodomethyl group (-CH₂I). These analogs are pivotal in catalysis, surface modification, and materials science due to their reactivity and tunable properties . The iodine atom in the iodomethyl group may confer unique electrophilic and steric properties, distinguishing it from chloro-, fluoro-, or alkyl-substituted derivatives.
Properties
IUPAC Name |
trichloro(iodomethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl3ISi/c2-6(3,4)1-5/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXHVQVFSBWEHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](Cl)(Cl)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl3ISi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498425 | |
| Record name | Trichloro(iodomethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61210-81-9 | |
| Record name | Trichloro(iodomethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(iodomethyl)silane can be synthesized through the reaction of trichlorosilane with iodomethane in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction is as follows:
HSiCl3+CH3I→Cl3SiCH2I+HCl
Industrial Production Methods: Industrial production of this compound involves the use of high-purity trichlorosilane and iodomethane. The reaction is carried out in a reactor equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Trichloro(iodomethyl)silane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Reduction: The compound can be reduced to form silane derivatives.
Oxidation: Oxidative reactions can lead to the formation of silanol or siloxane compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed in aqueous or organic solvents.
Major Products:
Nucleophilic Substitution: Formation of trichlorosilane derivatives with different substituents.
Reduction: Formation of silane or silyl ether compounds.
Oxidation: Formation of silanol or siloxane compounds.
Scientific Research Applications
Trichloro(iodomethyl)silane has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for introducing iodomethyl groups into organic molecules.
Materials Science: Employed in the synthesis of silicon-based materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a coupling agent in polymer chemistry.
Mechanism of Action
The mechanism of action of trichloro(iodomethyl)silane involves the reactivity of the iodomethyl group and the silicon-chlorine bonds. The iodomethyl group can undergo nucleophilic substitution, while the silicon-chlorine bonds can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Research Findings and Trends
- Catalysis : Rhodium catalysts outperform platinum in selective hydrosilylation, enabling high-purity intermediates .
- Surface Engineering : Alkyl silanes (e.g., octyl, octadecyl) dominate hydrophobic coatings, while fluorinated variants excel in chemical resistance .
- Electronics : Trichloro(octadecyl)silane enhances charge mobility in organic semiconductors, whereas fluorinated analogs disrupt π-π stacking .
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